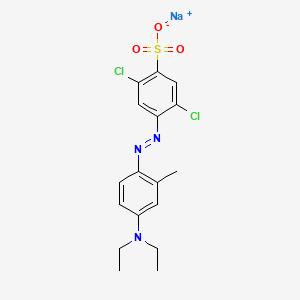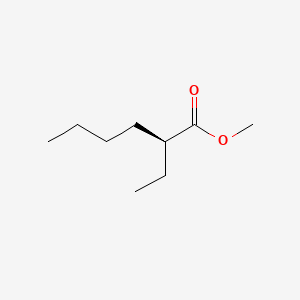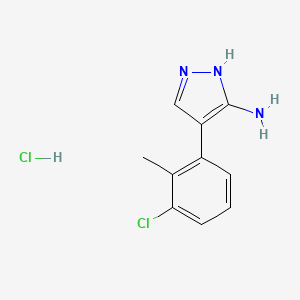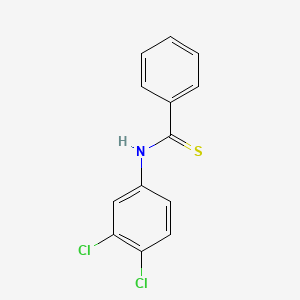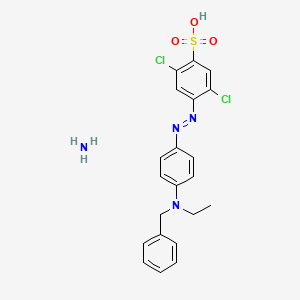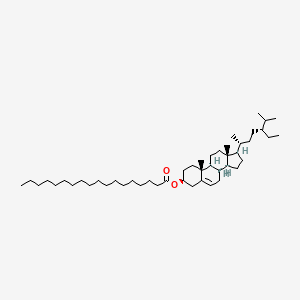
Stigmast-5-en-3-ol, octadecanoate, (3beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmast-5-en-3-ol, octadecanoate, (3beta)- is a compound belonging to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is known for its presence in various plant sources and has been studied for its potential health benefits and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stigmast-5-en-3-ol, octadecanoate, (3beta)- can be synthesized through several chemical routes. One common method involves the esterification of stigmast-5-en-3-ol with octadecanoic acid (stearic acid). The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources followed by purification. The extraction process may use solvents like ethanol or hexane to isolate the phytosterols, which are then subjected to esterification reactions to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Stigmast-5-en-3-ol, octadecanoate, (3beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different sterol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Stigmast-5-en-3-ol, octadecanoate, (3beta)- has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other sterol derivatives.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential cholesterol-lowering effects and anti-inflammatory properties.
Industry: Utilized in the formulation of cosmetics and dietary supplements due to its beneficial properties.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cell membranes and enzymes involved in cholesterol metabolism. It competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body. Additionally, it may modulate inflammatory pathways and exhibit antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Stigmasterol: Known for its anti-inflammatory and anticancer properties.
Campesterol: Similar in structure and function, often found in combination with other phytosterols.
Uniqueness
Stigmast-5-en-3-ol, octadecanoate, (3beta)- is unique due to its specific esterified form, which may enhance its bioavailability and efficacy in certain applications compared to its non-esterified counterparts.
Propriétés
Numéro CAS |
34137-25-2 |
|---|---|
Formule moléculaire |
C47H84O2 |
Poids moléculaire |
681.2 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |
InChI |
InChI=1S/C47H84O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h27,36-38,40-44H,8-26,28-35H2,1-7H3/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |
Clé InChI |
ZXGIHLGVUYXAEI-QXKOIZLYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](CC)C(C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(CC)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


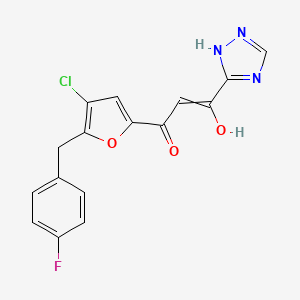
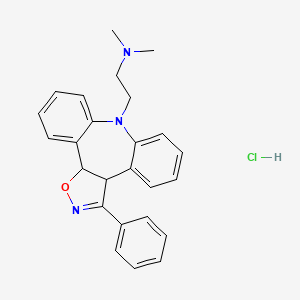
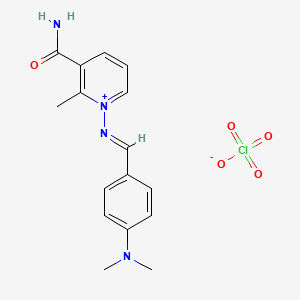
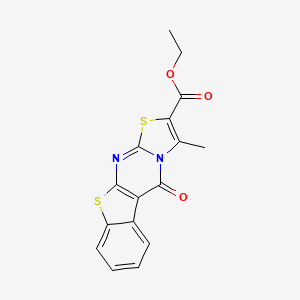

![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
